molecular formula C14H15ClN2OS B2979881 N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide CAS No. 476292-48-5

N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide

Cat. No.: B2979881
CAS No.: 476292-48-5
M. Wt: 294.8
InChI Key: SKTVUEKHDROURR-UHFFFAOYSA-N
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Description

N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its diverse biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide are not yet fully understood. It is known that similar thiazole derivatives have been synthesized and evaluated for their antitumor activities . The results indicated that some of these compounds exhibited potent inhibitory activity against certain enzymes

Cellular Effects

The cellular effects of this compound are also not fully known. Similar compounds have shown to induce apoptosis in certain cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Similar compounds have shown to inhibit certain enzymes, suggesting a potential mechanism of action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide typically involves the reaction of 2-chlorobenzyl bromide with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting intermediate is then reacted with isobutyryl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share a similar thiazole ring structure but differ in their substituents, leading to variations in biological activity.

    N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: Another thiazole derivative with different substituents, affecting its chemical and biological properties.

Uniqueness

N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-11(19-14)7-10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTVUEKHDROURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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